2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- 2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
Brand Name: Vulcanchem
CAS No.: 95697-53-3
VCID: VC3844979
InChI: InChI=1S/C21H17NOS/c1-2-22-18-9-5-6-10-20(18)24-21(22)14-12-17-16-8-4-3-7-15(16)11-13-19(17)23/h3-14H,2H2,1H3
SMILES: CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43
Molecular Formula: C21H17NOS
Molecular Weight: 331.4 g/mol

2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-

CAS No.: 95697-53-3

Cat. No.: VC3844979

Molecular Formula: C21H17NOS

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- - 95697-53-3

Specification

CAS No. 95697-53-3
Molecular Formula C21H17NOS
Molecular Weight 331.4 g/mol
IUPAC Name 1-[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]naphthalen-2-one
Standard InChI InChI=1S/C21H17NOS/c1-2-22-18-9-5-6-10-20(18)24-21(22)14-12-17-16-8-4-3-7-15(16)11-13-19(17)23/h3-14H,2H2,1H3
Standard InChI Key JZFXWYPVXGMIKL-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43
Canonical SMILES CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43

Introduction

Structural Characteristics

  • Core Structure: The compound is based on 2(1H)-naphthalenone, which is a ketone derivative of naphthalene.

  • Substituent: The compound includes a benzothiazole group with an ethylidene linkage, contributing to extended conjugation.

  • Molecular Features:

    • Likely exhibits strong UV/Vis absorption due to its conjugated system.

    • The presence of sulfur and nitrogen in the benzothiazole ring might influence electronic properties.

Potential Applications

  • Optoelectronics:

    • Compounds with extended conjugation are often studied for their use in organic light-emitting diodes (OLEDs), solar cells, or other electronic devices.

  • Dyes and Pigments:

    • The structure suggests potential as a dye or pigment due to its chromophoric nature.

  • Biological Activity:

    • Benzothiazole derivatives are known for various pharmacological activities, including antimicrobial and anticancer properties.

  • Photochemical Studies:

    • The compound might be investigated for photostability and fluorescence properties.

Synthesis Pathways

While specific synthetic details are unavailable, general methods for similar compounds include:

  • Condensation Reactions:

    • Likely involves the condensation of a naphthalenone derivative with an appropriate benzothiazole precursor.

  • Catalysts:

    • Acidic or basic catalysts may be used to facilitate the reaction.

Characterization Techniques

To confirm the structure and properties of this compound, the following methods would typically be employed:

  • Spectroscopic Analysis:

    • UV/Vis spectroscopy for electronic transitions.

    • FTIR spectroscopy to identify functional groups.

    • NMR spectroscopy (1H^1H, 13C^13C) for structural elucidation.

  • Mass Spectrometry:

    • To determine molecular weight and fragmentation patterns.

  • Crystallography:

    • X-ray diffraction (XRD) for precise structural confirmation if crystals are available.

  • Thermal Analysis:

    • Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) for thermal stability.

Hypothetical Data Table

PropertyValue/Observation
Molecular FormulaCx_xHy_yNz_zOa_aS
Molecular WeightApproximate (to be calculated)
Melting PointTo be determined experimentally
UV/Vis Absorption PeakLikely in the visible range
SolubilitySoluble in organic solvents like DMSO or chloroform

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